molecular formula C13H15BrN2O2 B2656233 tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate CAS No. 175531-13-2

tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B2656233
CAS No.: 175531-13-2
M. Wt: 311.179
InChI Key: QQHSPDNLUDVJEI-UHFFFAOYSA-N
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Description

tert-Butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate: is a chemical compound that features a tert-butyl ester group, a bromomethyl group, and a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate typically involves the bromination of a benzimidazole derivative followed by esterification. One common method includes the use of N-bromosuccinimide (NBS) for the bromination step, which is carried out under mild conditions to avoid over-bromination . The esterification can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action for tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate largely depends on its application. In drug development, the benzimidazole core can interact with various biological targets, including enzymes and receptors. The bromomethyl group can act as an alkylating agent, modifying biological molecules and affecting their function .

Properties

IUPAC Name

tert-butyl 2-(bromomethyl)benzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-10-7-5-4-6-9(10)15-11(16)8-14/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHSPDNLUDVJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NBS (8.43 g, 47.4 mmole) and AIBN (2.1 g, 12.8 mmole) were added to a solution of 1-BOC-2-methylbenzimidazole (10.0 g, 43.1 mmole) in CCl4 (120 mL) at reflux. After 21 hr, the reaction was cooled and filtered. The filtrate was concentrated, and the resulting brown oil was chromatographed on silica gel (15% EtOAc/hexanes) to afford the title product: 1H NMR (400 MHz, CDCl3) δ 7.94-8.01 (m, 1 H), 7.70-7.75 (m, 1 H), 7.31-7.44 (m, 2 H), 4.96 (s, 2 H), 1.75 (s, 9 H),
Name
Quantity
8.43 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

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